molecular formula C23H18N8 B8240650 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

Cat. No. B8240650
M. Wt: 406.4 g/mol
InChI Key: KEADGKSQIBFYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile is a useful research compound. Its molecular formula is C23H18N8 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 6-(2-bromoacetyl)-1H-imidazole-2-carboxylic acid, which is synthesized from 2-bromoacetyl chloride and 1H-imidazole-2-carboxylic acid. The second intermediate is 4-(6-methylpyridin-2-yl)-5-(1H-imidazol-2-yl)-1H-imidazole, which is synthesized from 2-(6-methylpyridin-2-yl)-1H-imidazole-4-carbaldehyde and 1H-imidazole-2-carboxylic acid. The third intermediate is 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(1H-imidazol-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile, which is synthesized from the first two intermediates.

Starting Materials
2-bromoacetyl chloride, 1H-imidazole-2-carboxylic acid, 2-(6-methylpyridin-2-yl)-1H-imidazole-4-carbaldehyde, 4-(6-methylpyridin-2-yl)-5-(1H-imidazol-2-yl)-1H-imidazole, 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(1H-imidazol-2-yl)-1H-imidazole, 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(1H-imidazol-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

Reaction
Synthesis of 6-(2-bromoacetyl)-1H-imidazole-2-carboxylic acid from 2-bromoacetyl chloride and 1H-imidazole-2-carboxylic acid, Synthesis of 4-(6-methylpyridin-2-yl)-5-(1H-imidazol-2-yl)-1H-imidazole from 2-(6-methylpyridin-2-yl)-1H-imidazole-4-carbaldehyde and 1H-imidazole-2-carboxylic acid, Synthesis of 3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(1H-imidazol-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile from 6-(2-bromoacetyl)-1H-imidazole-2-carboxylic acid and 4-(6-methylpyridin-2-yl)-5-(1H-imidazol-2-yl)-1H-imidazole

properties

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADGKSQIBFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)amino)benzonitrile

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